Holstiine
Description
Holstiine is a monoterpene indole alkaloid primarily isolated from Strychnos holstii and its close relative Strychnos henningsii, both of which belong to the Strychnos tribe within the Loganiaceae family . Structurally, it features a complex indole-based framework with a molecular weight of 382.19 g/mol, five rings, and six heavy atoms (Figure 10J) . This compound is part of a broader class of bioactive alkaloids characterized by their shared indole nucleus, which is critical for their pharmacological interactions .
Properties
CAS No. |
11053-97-7 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(15Z)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione |
InChI |
InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3+ |
InChI Key |
BLJOXWGKDCMTMU-QLKAYGNNSA-N |
SMILES |
CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
Isomeric SMILES |
C/C=C/1\CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
Canonical SMILES |
CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
Other CAS No. |
11053-97-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Antiplasmodial Activity
This compound and related alkaloids exhibit varying efficacy against Plasmodium falciparum:
| Compound | IC50 (µg/mL) | Selectivity Index (SI) | Reference Drug Comparison (Chloroquine IC50 = 0.02 µg/mL) |
|---|---|---|---|
| This compound | ≅80 | 34 | 4,000-fold less potent |
| Diaboline | Inactive | — | No activity detected |
| Strychnochromine | 40.05 | 16 | 2,000-fold less potent |
| Guianensine | 5.92 | 7,309 | 296-fold less potent |
Guianensine’s low IC50 (5.92 µg/mL) and high SI (7,309) suggest superior specificity, while this compound’s moderate activity highlights its role as a lead for structural optimization.
Pharmacokinetic Properties
This compound adheres to drug-likeness guidelines, with moderate permeability (Caco-2 Papp = 12.9 × 10⁻⁶ cm/s) and oral bioavailability (55%) . In contrast, strychnochromine’s dimeric structure may limit absorption, and guianensine’s spirocyclic moiety enhances blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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